3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
Description
3-[(2-Chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a tricyclic aromatic framework (9H-xanthen-9-one core) substituted with a hydroxyl group at position 1 and a 2-chlorobenzyl ether group at position 2. Xanthones are known for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties . The 2-chlorobenzyl substituent introduces both steric bulk and electron-withdrawing effects, which can influence solubility, stability, and interactions with biological targets such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) .
Properties
Molecular Formula |
C20H13ClO4 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H13ClO4/c21-15-7-3-1-5-12(15)11-24-13-9-16(22)19-18(10-13)25-17-8-4-2-6-14(17)20(19)23/h1-10,22H,11H2 |
InChI Key |
AUSPLHRDZNCPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Grover-Shah-Shah Benzophenone Condensation
The Grover-Shah-Shah method remains a cornerstone for xanthone synthesis. For 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one , this involves:
-
Precursor Synthesis : Condensation of 2,4-dihydroxybenzoic acid with 3-(2-chlorobenzyloxy)phenol in phosphoryl chloride (POCl₃) with zinc chloride (ZnCl₂) at 110°C for 6–8 hours.
-
Cyclization : Intramolecular Friedel-Crafts acylation forms the xanthone core, yielding a crude product purified via recrystallization (ethanol/water, 70% yield).
Key Challenges :
-
Regioselectivity issues due to competing acylation sites.
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Demethylation side reactions requiring careful temperature control.
Modern Halogenation and Etherification Strategies
Post-Cyclization Functionalization
Advanced Multi-Step Synthesis
Lithiation-Coupling Sequence
A six-step route enhances scalability:
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Tetrahydrofuran (THF) Lithiation :
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Deprotonation of 2-methoxyphenol with n-butyllithium (−78°C, 1 h).
-
-
Coupling with 2-Chlorobenzyl Electrophile :
-
Oxidation and Demethylation :
Critical Parameters :
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Moisture-sensitive intermediates necessitate inert atmospheres.
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Column chromatography (SiO₂, hexane/ethyl acetate) ensures purity.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Waste Management
Emerging Methodologies
Photocatalytic C–O Coupling
Chemical Reactions Analysis
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of derivatives with enhanced properties or functionalities.
Biology
Research indicates that this compound exhibits potential biological activities , particularly:
- Anticancer Properties : Studies have shown that xanthone derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its ability to modulate biological pathways positions it as a promising candidate for drug development targeting conditions such as cancer and chronic inflammation.
Industry
In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for use in pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against specific cancer types. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models, indicating its utility in treating inflammatory diseases. |
| Study C | Organic Synthesis Applications | Highlighted its effectiveness as a catalyst in synthesizing complex organic compounds, showcasing its versatility in chemical reactions. |
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-chlorobenzyl group likely reduces solubility in polar solvents compared to aliphatic substituents (e.g., 4-phenylbutoxy in 2p) due to increased hydrophobicity .
- Melting Points : Aromatic substituents (e.g., phenethyloxy in 2q) generally yield higher melting points (134–136°C) than aliphatic chains (106–108°C for 2r) .
- Spectral Data : The ¹H NMR of benzyloxy analogs (e.g., compound 21) shows distinct aromatic and ether-linked proton signals, which align with the expected patterns for the 2-chlorobenzyl derivative .
Comparison of Yields :
- Phenethyloxy derivative (2q) achieved a 90% yield, whereas bulkier substituents (e.g., 1-phenylpropoxy in 2r) reached 96% .
- The 2-chlorobenzyl analog’s synthesis would likely follow similar conditions, but steric hindrance from the chlorine atom may reduce yield compared to unsubstituted benzyl derivatives.
Biological Activity
3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound belonging to the xanthene family, characterized by its unique structural features that impart various biological activities. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H13ClO4, with a molecular weight of approximately 352.77 g/mol. The compound consists of a xanthene core with a hydroxyl group at the 1-position and a chlorobenzyl ether substituent at the 3-position. Its physical properties include a predicted boiling point of 566.3°C and a density of 1.418 g/cm³.
Anticancer Activity
Research indicates that compounds with xanthene structures can exhibit significant anticancer properties. The mechanism of action for this compound is believed to involve intercalation with DNA, disrupting replication processes and promoting apoptosis in cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, although specific IC50 values are yet to be established in comprehensive studies.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.
Antimicrobial Effects
In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against a range of pathogens. The exact mechanism is still under investigation, but it may involve disruption of microbial cell membranes or interference with metabolic processes.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription.
- Cell Membrane Penetration : Its lipophilic nature facilitates penetration into cell membranes, enhancing its efficacy as a therapeutic agent.
- Fluorescent Properties : The inherent fluorescence of this compound makes it suitable for use in cellular imaging studies, aiding in the visualization of biological processes in real-time.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one | Contains bromine and fluorine substituents | Enhanced reactivity due to halogen presence |
| 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one | Lacks bromine substituent | May exhibit different biological activity |
| 3-[(4-bromo-2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one | Contains both bromine and chlorine substituents | Unique combination affecting chemical behavior |
Case Studies
Several case studies have explored the biological activity of xanthene derivatives, including:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that xanthene derivatives could inhibit tumor growth in xenograft models .
- Anti-inflammatory Research : Research conducted on various xanthene compounds showed significant reductions in inflammatory markers in animal models .
- Antimicrobial Efficacy : A recent study indicated that xanthene derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one and its derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting the hydroxyl group at the 3-position of the xanthone core with a 2-chlorobenzyl group using alkyl halides (e.g., 2-chlorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Yields and purity depend on reaction time, temperature, and stoichiometric ratios of reactants. Derivatives with varying alkoxy substituents (e.g., allyl, hexenyl) have been synthesized similarly, with yields ranging from 70–82% .
- Characterization : Post-synthesis, compounds are characterized via / NMR, IR spectroscopy, and mass spectrometry. For instance, NMR of analogous compounds shows distinct carbonyl (C=O) signals near 180 ppm and aromatic carbons between 100–160 ppm .
Q. How are the photophysical properties of hydroxy-xanthenone derivatives analyzed?
- Experimental Design : Photochromic behavior is assessed using UV-Vis spectroscopy in solution (e.g., ethanol or DMSO). Irradiation at specific wavelengths (e.g., 365 nm) induces color changes, monitored via absorbance maxima shifts. For example, pyrano-xanthenones exhibit reversible photochromism with stable colored forms, attributed to extended conjugation from fused chromone systems .
- Data Interpretation : Quantum yield calculations and kinetic studies (e.g., first-order decay rates) quantify photostability. Polarized light microscopy may complement spectral data to observe crystalline phase transitions.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for substituted xanthones?
- Data Conflict Analysis : Discrepancies in bond lengths or angles may arise from disorder in crystal structures. Refinement using SHELX software (e.g., SHELXL) with constraints (e.g., ISOR, DELU) improves model accuracy. For example, hydrogen-bonding patterns in 9-(2-methoxyphenyl)xanthenol derivatives were validated via graph-set analysis to ensure consistency with Etter’s rules for supramolecular interactions .
- Validation : Cross-validate results with density functional theory (DFT) calculations to compare experimental vs. optimized geometries.
Q. How do FeCl₃-catalyzed multicomponent reactions optimize the synthesis of functionalized xanthones?
- Mechanistic Insight : FeCl₃ acts as a Lewis acid to activate aldehydes and 2-aminobenzothiazoles, facilitating condensation with 3-hydroxyxanthones. The one-pot reaction proceeds via imine formation followed by nucleophilic attack, yielding 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. Reaction optimization involves screening solvent polarity (DMF preferred), catalyst loading (10 mol%), and temperature (80–100°C) .
- Scalability : Kinetic studies under continuous-flow conditions may enhance reproducibility for high-throughput applications.
Q. What computational methods predict hydrogen-bonding networks in xanthone-based crystals?
- Methodology : Use graph-set analysis (R⁴₄(16), etc.) to classify hydrogen-bond motifs (e.g., dimeric or chain patterns). Software like Mercury (CCDC) visualizes interactions, while programs like CrystalExplorer calculate interaction energies (e.g., Hirshfeld surfaces). For example, C–H⋯O interactions in xanthenol inclusion complexes stabilize crystal packing .
- Applications : Predictive modeling guides the design of host-guest systems for drug delivery or sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
